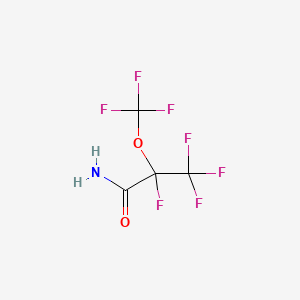![molecular formula C32H33N11O B15088360 4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)
4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide is a complex organic compound that features multiple triazole rings and a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide typically involves multiple steps:
Formation of 1-benzyltriazole: This can be achieved through the Huisgen cycloaddition reaction between benzyl azide and an alkyne.
Bis[(1-benzyltriazol-4-yl)methyl]amine synthesis: This step involves the reaction of 1-benzyltriazole with formaldehyde and a primary amine under basic conditions.
Coupling with 5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazole: This step involves the reaction of the bis[(1-benzyltriazol-4-yl)methyl]amine with another triazole derivative.
Final coupling with N-methylbenzamide: The final step involves the coupling of the triazole derivative with N-methylbenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The triazole rings in the compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: The compound can be reduced under hydrogenation conditions, potentially affecting the triazole rings and the benzamide group.
Substitution: The benzyl groups attached to the triazole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst can be used for reduction.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides of the triazole rings.
Reduction: Formation of reduced triazole derivatives and potentially reduced benzamide.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry due to the presence of multiple nitrogen atoms in the triazole rings, which can coordinate with metal ions.
Biology
In biological research, this compound can be investigated for its potential as an enzyme inhibitor or as a scaffold for drug design due to its complex structure and multiple functional groups.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic applications, such as anticancer or antimicrobial activity, due to the presence of triazole rings, which are known to exhibit biological activity.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The triazole rings and benzamide group can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Benzamide derivatives: Compounds with a benzamide group but different substituents on the benzene ring.
Uniqueness
The uniqueness of 4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide lies in its combination of multiple triazole rings and a benzamide group, which provides a unique structural framework for potential applications in various fields. The presence of multiple nitrogen atoms in the triazole rings allows for versatile coordination chemistry, while the benzamide group can participate in various biological interactions.
Propriétés
Formule moléculaire |
C32H33N11O |
|---|---|
Poids moléculaire |
587.7 g/mol |
Nom IUPAC |
4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide |
InChI |
InChI=1S/C32H33N11O/c1-33-32(44)28-14-12-27(13-15-28)19-43-31(16-34-37-43)24-40(20-29-22-41(38-35-29)17-25-8-4-2-5-9-25)21-30-23-42(39-36-30)18-26-10-6-3-7-11-26/h2-16,22-23H,17-21,24H2,1H3,(H,33,44) |
Clé InChI |
QDPDXOJXUUBJGH-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=C(C=C1)CN2C(=CN=N2)CN(CC3=CN(N=N3)CC4=CC=CC=C4)CC5=CN(N=N5)CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



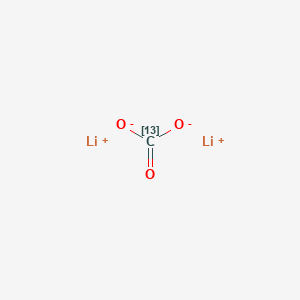
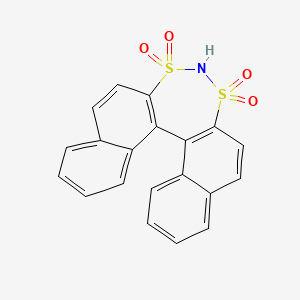
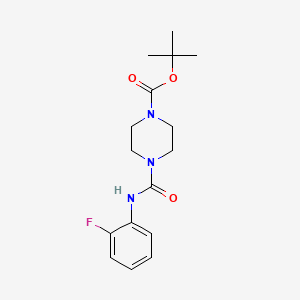
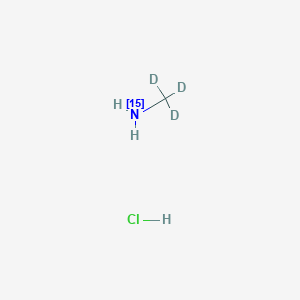


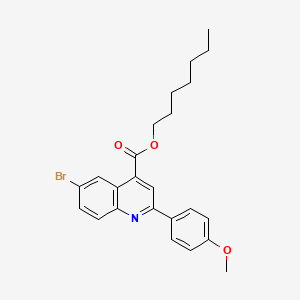




![(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione](/img/structure/B15088353.png)
